2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
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Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is an organic compound that features both benzotriazole and pyrrole moieties
Preparation Methods
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves the reaction of benzotriazole with an appropriate acylating agent, followed by the introduction of the pyrrole moiety. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazole ring, using reagents like alkyl halides or acyl chlorides. These reactions typically yield substituted benzotriazole derivatives.
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzotriazole and pyrrole derivatives have shown efficacy.
Industry: It is used in the development of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, which can inhibit corrosion processes. The pyrrole moiety may interact with biological targets, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s dual functionality makes it a versatile molecule for various applications.
Comparison with Similar Compounds
Similar compounds to 2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide include:
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate: Used as a coupling reagent in peptide synthesis.
1H-Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate: Another coupling reagent with similar applications.
2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1-benzoylethyl 4-ethylbenzoate: Used in the synthesis of more complex organic molecules.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-(2-pyrrol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-14(15-7-10-18-8-3-4-9-18)11-19-13-6-2-1-5-12(13)16-17-19/h1-6,8-9H,7,10-11H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJRSHLQIRZTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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